Superior Binding Affinity (Ki) for the EP1 Receptor Provides a Wider Experimental Window
The target compound ONO-8130 demonstrates a half-maximal inhibitory concentration (Ki) of 1.9 nM for the EP1 receptor, which establishes a more potent binding interaction compared to other reference EP receptor antagonists. For instance, the EP4 antagonist GW627368X has a reported Ki of 100 nM, representing a 52.6-fold weaker binding affinity [1]. The EP2 antagonist PF-04418948 has an IC50 of 16 nM, a metric that is 8.4-fold less potent than ONO-8130's Ki, even without considering the standard IC50-to-Ki conversion which would further increase the gap [1]. This level of potency allows for lower effective concentrations in experimental models, minimizing potential off-target effects.
| Evidence Dimension | Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 1.9 nM |
| Comparator Or Baseline | GW627368X (EP4 antagonist): Ki = 100 nM; PF-04418948 (EP2 antagonist): IC50 = 16 nM |
| Quantified Difference | 52.6-fold more potent than GW627368X; at least 8.4-fold more potent than PF-04418948 |
| Conditions | Radioligand binding or functional assay (Ki vs. IC50). Cross-study comparison from a dataset in a Nature Communications publication. |
Why This Matters
For researchers designing dose-response experiments, a compound with sub-2 nM affinity provides a much wider dynamic range to establish full concentration-effect curves with minimal cytotoxicity, a crucial factor in reproducible pharmacology.
- [1] Nature Communications, 2019. Fig. 4: In vivo comparison of EP receptor antagonists. Data for ONO-8130, PF-04418948, GW627368X, and L-798106. View Source
